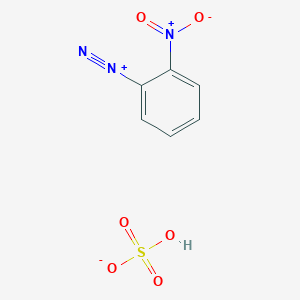

2-Nitrobenzenediazonium Bisulfate

説明

2-Nitrobenzenediazonium Bisulfate is a diazonium salt characterized by a benzenediazonium cation substituted with a nitro group (-NO₂) at the 2-position and stabilized by a bisulfate (HSO₄⁻) counterion. Diazonium salts are highly reactive intermediates widely used in organic synthesis, particularly in azo coupling reactions for dyes, pigments, and pharmaceuticals. The nitro group enhances electrophilicity, while the bisulfate ion contributes to stabilization and solubility .

特性

分子式 |

C6H5N3O6S |

|---|---|

分子量 |

247.19 g/mol |

IUPAC名 |

hydrogen sulfate;2-nitrobenzenediazonium |

InChI |

InChI=1S/C6H4N3O2.H2O4S/c7-8-5-3-1-2-4-6(5)9(10)11;1-5(2,3)4/h1-4H;(H2,1,2,3,4)/q+1;/p-1 |

InChIキー |

HEBKXJFBXHKPIS-UHFFFAOYSA-M |

正規SMILES |

C1=CC=C(C(=C1)[N+]#N)[N+](=O)[O-].OS(=O)(=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Potassium Bisulfate (KHSO₄)

- Chemical Properties : Potassium bisulfate is a white, hygroscopic solid with a melting point of 214°C. It is highly soluble in water, forming acidic solutions (pH < 2) due to HSO₄⁻ dissociation .

- Applications : Primarily used as a pH adjuster in industrial processes and laboratory settings.

- Safety : Classified as hazardous due to skin/eye corrosion (H314) and specific target organ toxicity (H335). Acute oral LD₅₀ in rats is 2340 mg/kg .

Sodium Bisulfate (NaHSO₄)

- Chemical Properties : Similar to potassium bisulfate but with a higher solubility in water (28.5 g/100 mL at 20°C). It is stable under dry conditions but decomposes in moist environments .

- Applications : Widely employed in pharmaceuticals (e.g., clopidogrel bisulfate tablets) as an acidulant and stabilizer. Tablet formulations meet USP standards with disintegration times <15 minutes and drug release >70% within 25 minutes .

- Innovations: Research focuses on enhancing stability and synergistic effects with preservatives for extended shelf life .

Ammonium Bisulfate (NH₄HSO₄)

- Chemical Properties: Hygroscopic solid with solubility influenced by particle size. Ultrafine particles (10–50 nm) exhibit ethanol-dependent growth factors at 86% saturation .

- Environmental Behavior : High water solubility increases mobility in ecosystems, though persistence is unlikely .

Comparison with Diazonium Salts

Structural Analogues

- 2-(N,N-methylaminoethylcarbonyl)-4-(3,4-Dimethylphenylsulphonyl) Benzenediazonium Bisulfate: Listed under CAS 1324, this compound shares the bisulfate counterion but includes complex substituents enhancing stability for specialized applications .

- General Diazonium Salts: Most benzenediazonium salts are thermally unstable, decomposing explosively above 0°C. The nitro group in 2-nitro derivatives increases electrophilicity but may reduce stability compared to non-nitrated analogues.

Stability and Reactivity

- Role of Bisulfate : The bisulfate counterion stabilizes diazonium salts via ionic interactions, reducing decomposition rates. Sodium and potassium bisulfates are less reactive but critical in maintaining pH for diazonium salt synthesis .

- Hazards: Unlike simple bisulfates, diazonium salts pose explosion risks. No specific toxicity data for 2-nitrobenzenediazonium bisulfate are available, but related compounds require stringent handling protocols.

Data Table: Comparative Properties

*Note: Data for 2-Nitrobenzenediazonium Bisulfate inferred from structural analogues and bisulfate salt behavior.

準備方法

Precipitation and Isolation

After diazotization, the 2-nitrobenzenediazonium ion is precipitated as the bisulfate salt by adding a saturated sodium bisulfate (NaHSO₄) solution. The reaction follows:

Optimization Insights :

-

Stoichiometry : A 1:1 molar ratio of diazonium ion to bisulfate ensures complete precipitation.

-

Crystallization : Slow addition of NaHSO₄ at 0–5°C yields needle-like crystals with >90% purity. Rapid addition causes amorphous precipitates, complicating filtration.

Table 1: Reaction Conditions for Bisulfate Precipitation

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents decomposition |

| NaHSO₄ Concentration | 40% (w/v) | Maximizes precipitate |

| Stirring Rate | 300–500 rpm | Homogeneous mixing |

Purification and Stabilization

Filtration and Washing

The crude bisulfate salt is filtered under reduced pressure and washed with ice-cold ethanol to remove residual sulfuric acid and sodium ions. Ethanol (95%) is preferred due to its low solubility for diazonium salts.

| Storage Condition | Decomposition Rate (per week) |

|---|---|

| −20°C | <2% |

| 25°C | 15% |

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal studies reveal a monoclinic lattice with a dihedral angle of 12.5° between the nitro group and benzene ring, minimizing steric strain.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Modern plants employ tubular reactors for diazotization, achieving 98% conversion by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。